![molecular formula C22H24N4OS B2946396 3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 946275-87-2](/img/structure/B2946396.png)
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a synthetic compound often investigated for its diverse chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves a multi-step process. A common method starts with the preparation of the triazole ring through cyclization reactions, followed by the attachment of the butylsulfanyl and ethoxyphenyl groups under controlled conditions. Specific reagents and catalysts are employed to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up through the use of automated reactors and stringent quality control measures. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to achieving consistent results. Typically, flow chemistry and continuous processing are employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions It Undergoes
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is known to undergo various chemical reactions, including:
Oxidation: Converts sulfanyl groups into sulfoxides or sulfones under oxidative conditions.
Reduction: Reduces specific functional groups in the presence of reducing agents.
Substitution: Allows for the exchange of specific groups with other functional moieties under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated reagents for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions often include sulfoxides, sulfones, reduced triazole derivatives, and substituted indoles, each with distinct physical and chemical properties.
科学的研究の応用
3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole has a wide range of applications in scientific research:
Chemistry: : As a versatile intermediate in the synthesis of complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in various assays.
Medicine: : Explored for its possible therapeutic effects, including anticancer and antimicrobial properties.
Industry: : Used in the development of materials with specific physical properties, such as semiconductors and polymers.
作用機序
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : It interacts with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: : It can influence cellular pathways related to signal transduction, metabolism, and gene expression, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
4-(4-ethoxyphenyl)-1H-indole: : Similar structure but lacks the triazole and sulfanyl groups.
3-(butylsulfanyl)-1H-indole: : Contains the sulfanyl group but lacks the triazole and ethoxyphenyl groups.
5-(butylsulfanyl)-4-(4-ethoxyphenyl)-1,2,4-triazole: : Contains the triazole and sulfanyl groups but lacks the indole ring.
Highlighting Uniqueness
The uniqueness of 3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole lies in its combination of the triazole ring, the indole structure, and the specific substituents that impart distinct chemical reactivity and biological activity. This multifaceted structure enables a broad spectrum of applications, setting it apart from similar compounds.
In sum, this compound stands as a fascinating subject for further exploration and development, holding promise across multiple scientific disciplines.
特性
IUPAC Name |
3-[5-butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-3-5-14-28-22-25-24-21(19-15-23-20-9-7-6-8-18(19)20)26(22)16-10-12-17(13-11-16)27-4-2/h6-13,15,23H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQHXGSACJKOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile](/img/structure/B2946316.png)
![3-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2946317.png)
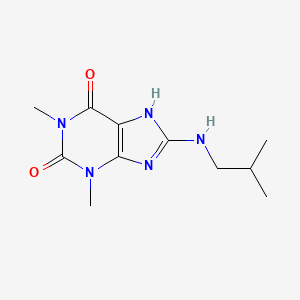
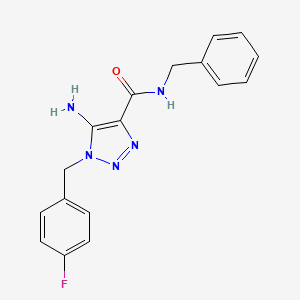
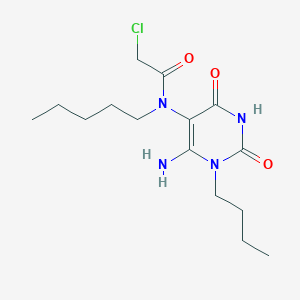
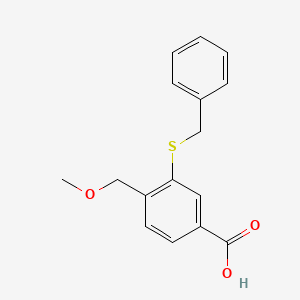
![N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide](/img/structure/B2946323.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2946326.png)
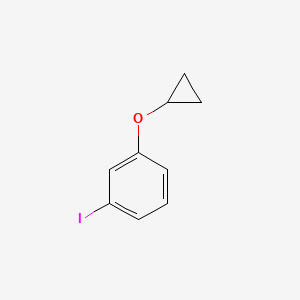
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2946330.png)
![6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2946331.png)
![5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2946332.png)
![N-(3-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2946334.png)
![8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946335.png)
